Methyl 6-(4-methoxybenzyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 6-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-OXO-5,6-DIHYDRO-1,6-NAPHTHYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 6-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-OXO-5,6-DIHYDRO-1,6-NAPHTHYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzylamine with a suitable naphthyridine precursor, followed by methylation and esterification reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process often includes purification steps such as recrystallization or chromatography to achieve high purity levels .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and naphthyridine moieties.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.
Substitution: The aromatic rings in the compound allow for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
METHYL 6-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-OXO-5,6-DIHYDRO-1,6-NAPHTHYRIDINE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyridine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
METHYL 4-METHOXYPHENYLACETATE: Shares the methoxyphenyl group but lacks the naphthyridine core.
ETHYL 6-METHYL-2-OXO-4-{4-[(1-PHENYL-1H-1,2,3-TRIAZOL-4-YL)METHOXY]PHENYL}-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: Contains a similar ester functional group but has a different core structure.
Uniqueness: The uniqueness of METHYL 6-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-OXO-5,6-DIHYDRO-1,6-NAPHTHYRIDINE-3-CARBOXYLATE lies in its naphthyridine core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
methyl 6-[(4-methoxyphenyl)methyl]-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12-15(19(23)25-3)10-16-17(20-12)8-9-21(18(16)22)11-13-4-6-14(24-2)7-5-13/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVRCXCKXORFDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CN(C2=O)CC3=CC=C(C=C3)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.